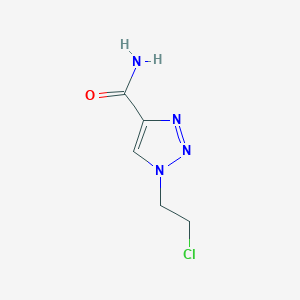

1-(2-Chloroethyl)triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

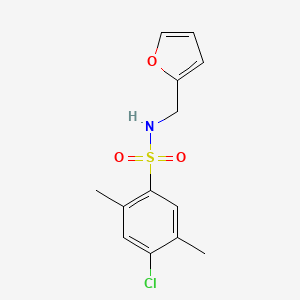

1-(2-Chloroethyl)triazole-4-carboxamide is a compound that belongs to the class of organic compounds known as triazoles . These are compounds containing a five-member aromatic ring of two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of 1-(2-Chloroethyl)triazole-4-carboxamide and similar compounds has been reported in the literature . The synthesis methods of triazole compounds from various nitrogen sources have been summarized . A facile, effective, and ecofriendly simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst leading to the corresponding 1,2,4-triazoles in mild conditions with excellent yields (92%) has been reported .Molecular Structure Analysis

The molecular structure of 1-(2-Chloroethyl)triazole-4-carboxamide has been characterized by 1H NMR and 13C NMR spectroscopy . The reaction products were isolated in 79–85% yields . To unambiguously establish the structure of the obtained compounds, X-ray diffraction analysis was carried out .Chemical Reactions Analysis

The chemical reactions of 1-(2-Chloroethyl)triazole-4-carboxamide involve the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities . The tandem aerobic oxidative coupling reaction might be the key of this reaction .科学研究应用

Medicinal Chemistry: c-Met Inhibition

“1-(2-Chloroethyl)triazole-4-carboxamide” derivatives have been explored for their potential as c-Met inhibitors . c-Met is a protein kinase implicated in various forms of cancer, and its inhibition can be a valuable approach in targeted cancer therapy. The compound’s structural similarity to clinical candidates like Savolitinib, which are known for potent c-Met inhibition, makes it a promising scaffold for developing new anticancer drugs .

Neuropharmacology: GABA A Modulation

In neuropharmacology, derivatives of this compound have shown activity as GABA A allosteric modulators . This application is significant because GABA A receptors are a subclass of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can help in the treatment of neurological disorders such as epilepsy .

Polymer Chemistry: Solar Cell Components

The triazole ring, a part of the “1-(2-Chloroethyl)triazole-4-carboxamide” structure, has been incorporated into polymers used in solar cells. These polymers help in creating more efficient energy conversion materials, which is crucial for advancing solar technology .

Fluorescent Probes

Triazole derivatives, including “1-(2-Chloroethyl)triazole-4-carboxamide”, can be used to create fluorescent probes. These probes are essential tools in biochemistry and molecular biology for studying the behavior of molecules in complex environments through fluorescence .

Anticancer Activity: Non-Small Cell Lung Cancer

Research has indicated that certain derivatives of “1-(2-Chloroethyl)triazole-4-carboxamide” exhibit growth inhibition in non-small cell lung cancer cell lines. This suggests a potential application in developing therapeutic agents for this type of cancer .

Anticancer Activity: Leukemia

Similarly, some derivatives have shown effectiveness against different leukemia cell lines. This expands the compound’s potential use in creating treatments for various forms of leukemia, which is a group of cancers that usually begin in the bone marrow and result in high numbers of abnormal white blood cells .

安全和危害

While specific safety and hazards information for 1-(2-Chloroethyl)triazole-4-carboxamide is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .

未来方向

Given the importance of the triazole scaffold, its synthesis has attracted much attention . Triazoles are becoming potential drug candidates for the scientific community . The therapeutic importance of triazole derivatives has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

作用机制

Target of Action

1-(2-Chloroethyl)triazole-4-carboxamide is a derivative of 1,2,3-triazole, which has been found to have significant anticancer activity . The primary targets of this compound are cancer cells, specifically leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cells .

Mode of Action

The compound interacts with its targets by inhibiting their growth .

Biochemical Pathways

Given the compound’s anticancer activity, it likely affects pathways related to cell growth and proliferation

Pharmacokinetics

The compound’s chemical stability, resistance to metabolic degradation, and ability to form hydrogen bonds suggest that it may have favorable pharmacokinetic properties .

Result of Action

The primary result of the compound’s action is the inhibition of growth in various types of cancer cells . This suggests that 1-(2-Chloroethyl)triazole-4-carboxamide may have potential as a therapeutic agent for a variety of cancers.

属性

IUPAC Name |

1-(2-chloroethyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c6-1-2-10-3-4(5(7)11)8-9-10/h3H,1-2H2,(H2,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFYUPWTDPWTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NN1CCCl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride](/img/structure/B2853239.png)

![5-[(4-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2853240.png)

![2-Cyclopropyl-4-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2853244.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-bromobenzamide](/img/structure/B2853246.png)

![3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2853249.png)

![8-(5-Bromofuran-2-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853251.png)

![N-(2-ethylphenyl)-1-(4-fluorophenyl)-3-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2853253.png)